DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the amino and fluorophenyl groups through substitution reactions. The final steps involve the formation of the dimethyl ester groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-AMINO-1-(2-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
- DIMETHYL 2-AMINO-1-(2-BROMOPHENYL)-4-(4-BROMOPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Uniqueness
The presence of fluorine atoms in DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE imparts unique properties such as increased stability and lipophilicity, which can enhance its biological activity and make it more suitable for certain applications compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
dimethyl 2-amino-1-(2-fluorophenyl)-4-(4-fluorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26F2N2O5/c1-39-30(37)25-20(17-8-4-3-5-9-17)16-23-26(28(25)36)24(18-12-14-19(32)15-13-18)27(31(38)40-2)29(34)35(23)22-11-7-6-10-21(22)33/h3-15,20,24-25H,16,34H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBJKMYGZGXNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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